molecular formula C6H6FNO3 B13485130 2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B13485130
M. Wt: 159.11 g/mol
InChI Key: ZNKKGQGMFDOUSV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is a synthetic organic compound that features a fluorine atom and an oxazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form the oxazole ring . The fluorine atom is then introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the oxazole ring provides specific interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the presence of a fluorine atom and an oxazole ring, which contribute to its unique pharmacological properties. The molecular structure can be represented as follows:

C5H6FN1O2\text{C}_5\text{H}_6\text{F}\text{N}_1\text{O}_2

Research indicates that this compound acts primarily as a GPR40 receptor agonist , which is implicated in glucose metabolism and insulin secretion. This receptor plays a significant role in the regulation of energy homeostasis and has been identified as a target for diabetes treatment .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
GPR40 receptor agonismEnhances insulin secretion
Anti-inflammatory effectsReduces polymorphonuclear leukocyte recruitment
Antimicrobial propertiesExhibits activity against various pathogens

GPR40 Agonism and Metabolic Effects

In a study focused on the metabolic effects of GPR40 agonists, this compound demonstrated significant improvements in glycemic control in diabetic mouse models. The compound increased insulin secretion post-glucose challenge, indicating its potential utility in diabetes management .

Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory properties of the compound. It was found to significantly inhibit the recruitment of polymorphonuclear leukocytes at inflammation sites, suggesting its potential application in treating inflammatory diseases such as psoriasis and ulcerative colitis .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antimicrobial activity .

Properties

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C6H6FNO3/c1-6(7,5(9)10)4-2-3-11-8-4/h2-3H,1H3,(H,9,10)

InChI Key

ZNKKGQGMFDOUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1)(C(=O)O)F

Origin of Product

United States

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